
Hederagenin
概要
説明
ヘデラゲニンは、主にヘデラ・ヘリックス(セイヨウキヅタとして一般的に知られている植物)に見られるペンタシクリックトリテルペノイド化合物です。それは、ヘデラコシドCやα-ヘデリンなどの多くのサポニンのアグリコン部分です。 ヘデラゲニンは、抗腫瘍、抗炎症、抗うつ、抗ウイルス特性など、幅広い薬理学的活性で知られています .
準備方法
合成経路と反応条件: ヘデラゲニンは、さまざまな化学反応によって合成することができます。一般的な方法の1つは、ヘデラ・ヘリックスから抽出されたサポニンの加水分解です。 サポニンは酸性加水分解にかけられ、それらはアグリコン型に分解され、ヘデラゲニンが得られます .
工業生産方法: 工業的には、ヘデラゲニンは通常、植物源から抽出されます。このプロセスには、植物材料の収集、それに続くメタノールまたはエタノールなどの溶媒を使用した抽出が含まれます。 次に、抽出物はクロマトグラフィーなどの技術を使用して精製され、ヘデラゲニンが単離されます .
化学反応の分析
反応の種類: ヘデラゲニンは、以下を含むさまざまな化学反応を受けます。
酸化: ヘデラゲニンは、異なる誘導体を形成するように酸化することができます。たとえば、ヒドロキシル基での酸化は、ケトンまたはカルボン酸を生じさせる可能性があります。
還元: 還元反応は、ヘデラゲニンを対応するアルコールに変換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬は、酸性条件下で一般的に使用されます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、穏やかな条件下で使用される典型的な還元剤です。
形成された主要な生成物: これらの反応から形成される主要な生成物には、官能基が修飾されたさまざまなヘデラゲニン誘導体が含まれており、異なる薬理学的活性を示す可能性があります .
4. 科学研究アプリケーション
科学的研究の応用
Pharmacological Activities of Hederagenin
This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for drug development. The following table summarizes key therapeutic effects and their corresponding mechanisms:
Case Studies and Research Findings
- Anti-tumor Efficacy in Hepatocellular Carcinoma
- Neuroprotective Effects in Alzheimer's Disease
- Metabolic Effects
Structural Modifications and Future Directions
Recent studies have focused on structural modifications of this compound to enhance its pharmacological properties. Modifications at various positions on the triterpene scaffold have resulted in derivatives with improved efficacy and reduced toxicity profiles. Future research is expected to concentrate on:
- Improving Bioavailability : Strategies to enhance the absorption and distribution of this compound within biological systems.
- Extending Half-life : Developing formulations that prolong the therapeutic effects of this compound.
- Reducing Toxicity : Investigating methods to mitigate hemolytic effects observed in some animal studies .
作用機序
ヘデラゲニンは、さまざまな分子標的および経路を通じてその効果を発揮します。
抗腫瘍活性: ヘデラゲニンは、カスパーゼを活性化し、PI3K/Aktシグナル伝達経路を阻害することにより、癌細胞のアポトーシスを誘導します。
抗炎症活性: それは、プロ炎症性サイトカインの産生を阻害し、NF-κB経路を調節することにより、炎症を軽減します。
類似化合物との比較
生物活性
Hederagenin (HG) is a pentacyclic triterpenoid found in various plants, primarily in the form of saponins. Its diverse pharmacological activities have garnered significant attention in medicinal research. This article explores the biological activities of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies.
Pharmacological Activities
This compound exhibits a wide range of biological activities, including:
- Anti-tumor Activity : HG has shown promise as an anti-cancer agent. Research indicates that it can suppress glioma cell proliferation and induce apoptosis in U251 and U87 cell lines through the Nur77 signaling pathway . Additionally, structural modifications of HG have led to derivatives with enhanced anti-tumor potency .
- Anti-inflammatory Effects : Studies demonstrate that this compound alleviates inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a rat model of alcohol-induced liver injury, this compound reduced inflammation and apoptosis by modulating the AKT and MAPK signaling pathways .
- Hepatoprotective Properties : this compound has been shown to protect the liver from damage caused by alcohol consumption. It enhances the expression of acetaldehyde dehydrogenase-2 while reducing alcohol dehydrogenase levels, indicating its role in mitigating hepatotoxicity .
- Anti-hyperlipidemic and Cardiovascular Benefits : Research indicates that this compound can improve lipid metabolism and endothelial function, making it a potential candidate for treating hyperlipidemia and preventing atherosclerosis. It inhibits iNOS release and enhances eNOS levels, thereby reducing vascular inflammation .
The mechanisms underlying the biological activities of this compound are complex and involve various signaling pathways:
- Cell Signaling Pathways : this compound influences multiple signaling cascades, including the NF-κB pathway, which is crucial for inflammatory responses. By inhibiting this pathway, HG reduces the release of inflammatory mediators .
- Apoptosis Regulation : this compound modulates apoptosis-related proteins such as Bcl-2, Bax, and p53. It promotes anti-apoptotic signals while inhibiting pro-apoptotic pathways, contributing to its protective effects in liver injury models .
Structure-Activity Relationships
The biological activity of this compound is significantly influenced by its chemical structure. Modifications at specific positions on the triterpene scaffold can enhance its efficacy:
Modification Site | Effect |
---|---|
C-3 | Increased anti-tumor activity |
C-12 | Enhanced anti-inflammatory effects |
C-23 | Improved hepatoprotective properties |
C-28 | Greater bioavailability |
Research indicates that glycosylation and other structural modifications can lead to compounds with superior pharmacological profiles compared to this compound itself .
Case Studies
-
Alcohol-Induced Hepatotoxicity Study :
- Objective : To evaluate the hepatoprotective effects of this compound.
- Method : Rats were divided into three groups: normal, ethanol-treated, and ethanol + this compound (50 mg/kg/day).
- Results : this compound significantly reduced liver damage markers and inflammatory cytokines compared to the ethanol group .
- Atherosclerosis Model :
- Glioma Cell Line Study :
特性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYMURMZNDHNS-MYPRUECHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029412 | |
Record name | Hederagenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-99-6 | |
Record name | Hederagenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hederagenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hederagenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hederagenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,4α)-3,23-dihydroxyolean-12-en-28-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEDERAGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQF57J8212 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hederagenin exert its cytotoxic effects on cancer cells?
A1: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including cervical, head and neck, and liver cancer cells. [, , ] This effect is mediated, in part, by inhibiting the Nrf2-ARE antioxidant pathway, leading to increased reactive oxygen species (ROS) accumulation and glutathione depletion within cancer cells. [] this compound also activates intrinsic apoptotic pathways involving caspase-3, PUMA, and PARP. [, ] Furthermore, it can inhibit the STAT3 signaling pathway, which plays a role in cancer cell proliferation and survival. []
Q2: What are the downstream effects of this compound's interaction with the PI3K/AKT pathway?
A2: this compound has been shown to protect PC12 cells against corticosterone-induced injury by activating the PI3K/AKT pathway. [] This activation leads to the phosphorylation of AKT and its downstream targets, Forkhead box class O 3a (FoxO3a) and Glycogen synthase kinase-3-beta (GSK3β), in a concentration-dependent manner. [] These effects contribute to this compound's neuroprotective properties.
Q3: How does this compound impact inflammatory responses?
A3: this compound exhibits anti-inflammatory activity through various mechanisms. It can attenuate the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and cyclooxygenase-2, in models of alcohol-induced liver injury. [] It can also inhibit the IKKβ/NF-κB signaling pathway, reducing the release of inflammatory factors like IL-6, IFN-γ, and TNF-α in atherosclerosis models. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C30H48O4, and its molecular weight is 472.70 g/mol.
Q5: What are some spectroscopic techniques used to characterize this compound?
A5: Researchers often employ spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) and mass spectrometry (MS) to elucidate the structure of this compound and its derivatives. [, , , , ] These techniques provide valuable information about the compound's molecular weight, functional groups, and connectivity.
Q6: Is there information available about this compound's material compatibility and stability under various conditions?
A6: The provided research primarily focuses on the biological activities and chemical characterization of this compound and its derivatives. Studies on its material compatibility and stability under various conditions are limited within these papers.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is not typically recognized for possessing catalytic properties. The provided research focuses on its pharmacological activities and biosynthesis.
Q8: Have computational methods been used to study this compound?
A8: Yes, computational approaches like network pharmacology, molecular docking, and bioinformatics analysis have been employed to investigate this compound's potential mechanisms of action. [, ] These methods help predict interactions with potential drug targets and provide insights into its biological effects.
Q9: How do structural modifications of this compound affect its biological activity?
A9: Research suggests that the position and type of sugar moieties attached to the this compound aglycone significantly influence its biological activity. For instance, kalopanaxsaponin A, a disaccharide derivative of this compound, exhibits potent cytotoxicity against several tumor cell lines, while this compound itself shows only weak cytotoxicity. [, ]
Q10: How does the presence of a sugar moiety at the C-3 position of this compound impact its activity?
A10: Studies suggest that an arabinosyl moiety at the C-3 position of this compound can hinder its cytotoxic activity. [] This highlights the importance of the C-3 position and the nature of the substituent for this compound's biological activity.
Q11: What is known about the stability of this compound and strategies to improve its formulation?
A11: While the research provided does not extensively cover this compound's stability and formulation, one study mentions developing this compound derivatives to potentially enhance its therapeutic properties. [] This suggests ongoing efforts to modify this compound for improved pharmacological profiles.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: A study using UPLC-Q-TOF/MS investigated the metabolic profile of this compound in rats. [] This study identified 71 potential metabolites in rat serum, providing valuable insights into its metabolic fate. Further research is needed to fully characterize this compound's ADME profile.
Q13: Are the metabolites of this compound biologically active?
A13: Research indicates that this compound undergoes metabolism by human intestinal bacteria. [] Interestingly, one of its metabolites, kalopanaxsaponin A, exhibits more potent antidiabetic activity compared to the parent compound. []
Q14: What in vitro models have been used to study the anti-cancer activity of this compound?
A14: The cytotoxic effects of this compound and its derivatives have been evaluated in vitro using various human cancer cell lines, including HeLa (cervical cancer), [] HNC cells (head and neck cancer), [, ] HepG2 (liver cancer), [, ] and others. [, ] These studies demonstrate this compound's potential as an anti-cancer agent.
Q15: Are there any animal model studies investigating the effects of this compound?
A15: Yes, several animal models have been employed to investigate the therapeutic potential of this compound. Studies in rats have demonstrated its beneficial effects in models of diabetic nephropathy, [] alcoholic liver injury, [] atherosclerosis, [] and neuropathic pain. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。